molecular formula C15H14O B8520680 2-(1-Phenylethyl)benzaldehyde CAS No. 61608-90-0

2-(1-Phenylethyl)benzaldehyde

Cat. No.: B8520680
CAS No.: 61608-90-0
M. Wt: 210.27 g/mol
InChI Key: JXIMXDWYILVTRJ-UHFFFAOYSA-N
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Description

2-(1-Phenylethyl)benzaldehyde is an aromatic aldehyde featuring a benzaldehyde core substituted at the 2-position with a 1-phenylethyl group. This structure confers unique physicochemical and biological properties, making it relevant in organic synthesis and pharmaceutical research. The compound’s aldehyde group enables participation in condensation and nucleophilic addition reactions, while the bulky 1-phenylethyl substituent influences steric and electronic effects, altering reactivity compared to simpler benzaldehydes .

Properties

CAS No.

61608-90-0

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

2-(1-phenylethyl)benzaldehyde

InChI

InChI=1S/C15H14O/c1-12(13-7-3-2-4-8-13)15-10-6-5-9-14(15)11-16/h2-12H,1H3

InChI Key

JXIMXDWYILVTRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC=CC=C2C=O

Origin of Product

United States

Comparison with Similar Compounds

4-(1-Phenylethyl)benzaldehyde (8e)

  • Structure : Benzaldehyde substituted at the 4-position with a 1-phenylethyl group.
  • Physical Properties : Melting point 125–126°C; synthesized in 62% yield via palladium-catalyzed coupling .

3,4-Dimethylbenzaldehyde and 4-Ethylbenzaldehyde

  • Structure : Benzaldehydes with methyl or ethyl groups at the 3,4- or 4-positions.
  • Functional Impact : Smaller substituents (methyl/ethyl) increase volatility and solubility in polar solvents compared to the bulky 1-phenylethyl group. For example, 4-ethylbenzaldehyde exhibits repellent effects on insects, suggesting substitution patterns modulate bioactivity .

Functional Group Variations

2-(Diphenylphosphino)benzaldehyde

  • Structure: Benzaldehyde with a diphenylphosphino group at the 2-position.
  • Applications: Acts as a ligand in coordination chemistry due to the phosphino group’s electron-donating properties. This contrasts with 2-(1-Phenylethyl)benzaldehyde, which lacks metal-binding functionality .

3-Hydroxybenzaldehyde

  • Structure : Benzaldehyde with a hydroxyl group at the 3-position.
  • Reactivity : The hydroxyl group enables hydrogen bonding and participation in redox reactions (e.g., oxidation to carboxylic acids), whereas the 1-phenylethyl group in this compound prioritizes hydrophobic interactions .

Antitumor Benzaldehyde Derivatives

  • Example : Compound 9 from Aspergillus sp. EGF15-0-3 (2-(2’,3-epoxy-1’-heptenyl)-6-hydroxy-5-(3’’-methyl-2’’-butenyl)benzaldehyde) exhibits potent antitumor activity due to a pyran ring formed between the 2-alkyl chain and 3-hydroxyl group .
  • Comparison : While this compound lacks such cyclic structures, its bulky substituent may enhance membrane permeability, a critical factor in drug design .

Insect Behavior Modulators

  • Example : 4-Ethylbenzaldehyde repels Lygus hesperus, whereas trans-2-hexenal attracts it. The 1-phenylethyl group in this compound may similarly influence insect chemoreception by interacting with odorant-binding proteins like Alin-CSP6 .

Reactivity in Cycloadditions

  • Example: 1-(2-(5-Amino-4H-1,2,4-triazol-3-yl)phenyl)-2-phenylethanone forms via hydrazine cycloaddition with benzaldehyde derivatives. The 1-phenylethyl group in this compound may sterically hinder similar reactions compared to unsubstituted analogs .

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